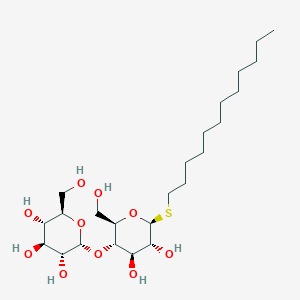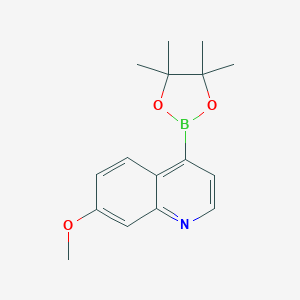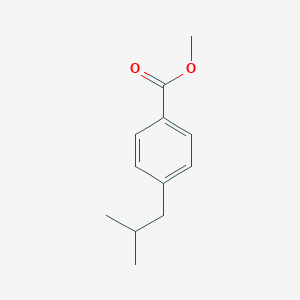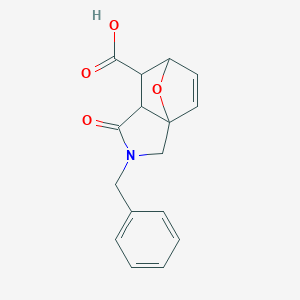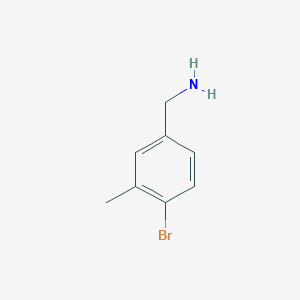
(4-Bromo-3-methylphenyl)methanamine
Descripción general
Descripción
(4-Bromo-3-methylphenyl)methanamine, also known as N-bromo-3-methylbenzenemethanamine, is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid that is highly reactive and can be used as a catalyst in organic synthesis. It is also used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Methodology : A compound related to (4-Bromo-3-methylphenyl)methanamine was synthesized using p-Toluic hydrazide and glycine via a polyphosphoric acid condensation route. This method was found to be high yielding, and the compound was characterized using spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Chemical Synthesis and Applications
- Bromine-Lithium Exchange Reaction : The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derivable from (2-bromophenyl)methanamine, with butyllithium leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones. This reaction shows the utility of bromophenyl compounds in complex chemical synthesis (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Antibacterial Properties
- Antibacterial Bromophenols : Bromophenols isolated from marine algae, structurally related to (4-Bromo-3-methylphenyl)methanamine, have demonstrated antibacterial properties. This suggests potential uses of bromophenols in antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Derivatives of (4-Bromo-3-methylphenyl)methanamine have been synthesized and tested for antimicrobial activities, showing promising results against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Synthesis of Pharmaceutical Compounds
- Stereoselective Synthesis of Drugs : A study on the stereoselective synthesis of Terbinafine, an antifungal drug, involved using a derivative of (4-Bromo-3-methylphenyl)methanamine. This showcases its application in the synthesis of pharmaceutical compounds (Gupta, Babu, Gyanda, Panda, & Jain, 2014).
Chemical Reactions and Impurities
- Benzylation Reactions and Organocatalyst Poison : An amine side product, structurally similar to (4-Bromo-3-methylphenyl)methanamine, was identified in benzylation reactions. It acted as an organocatalyst poison in certain chemical reactions, highlighting the importance of understanding such impurities (Colgan, Müller‐Bunz, & McGarrigle, 2016).
Propiedades
IUPAC Name |
(4-bromo-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRMNDFKGVDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617725 | |
| Record name | 1-(4-Bromo-3-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methylphenyl)methanamine | |
CAS RN |
149104-92-7 | |
| Record name | 1-(4-Bromo-3-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


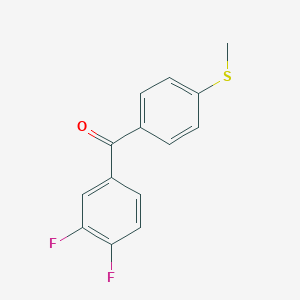
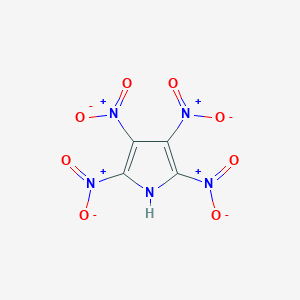
![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)
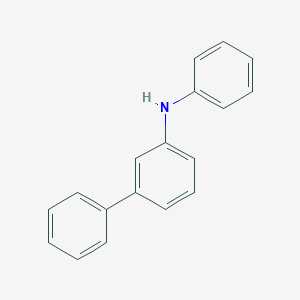
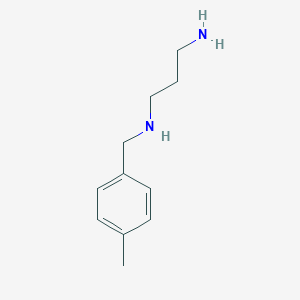
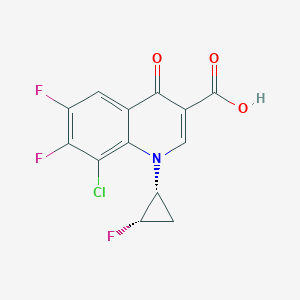
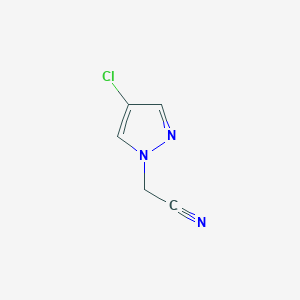
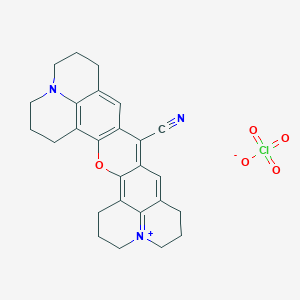
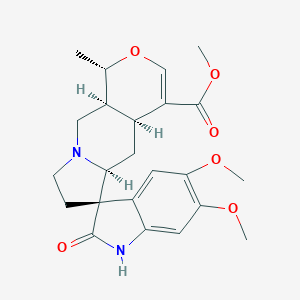
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)
